9,10-Dihydroergotamine N-Oxide is a derivative of dihydroergotamine, an ergot alkaloid primarily used in the treatment of migraines and cluster headaches. This compound is classified under the broader category of organic compounds known as ergotamines, which are characterized by their structural framework derived from the ergot fungus. Specifically, 9,10-Dihydroergotamine N-Oxide is recognized for its pharmacological properties that are utilized in various therapeutic applications, particularly in neurology.
9,10-Dihydroergotamine N-Oxide originates from the ergot alkaloid family, which includes several biologically active compounds. It is synthesized from dihydroergotamine, which itself is a modified form of ergotamine. The classification of this compound includes:
The compound has a CAS number of 511-12-6 and a molecular formula of , with a molar mass of approximately 583.69 g/mol .
The synthesis of 9,10-Dihydroergotamine N-Oxide typically involves several chemical reactions that modify the structure of dihydroergotamine. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. For instance, using a single reaction vessel approach can streamline the process by reducing the need for intermediate isolation .
9,10-Dihydroergotamine N-Oxide participates in various chemical reactions typical for nitrogen-containing heterocycles. Key reactions include:
These reactions are critical for modifying the pharmacological properties of the compound to enhance its efficacy in treating migraines while potentially reducing side effects associated with other treatments.
The mechanism through which 9,10-Dihydroergotamine N-Oxide exerts its effects involves interaction with serotonin receptors in the brain. Specifically:
This dual action helps alleviate migraine symptoms by reducing vasodilation and inflammation .
9,10-Dihydroergotamine N-Oxide is typically found as a solid with the following characteristics:
Key chemical properties include:
The compound's reactivity can lead to various degradation products if not stored properly .
9,10-Dihydroergotamine N-Oxide has several notable applications in medicine:
Additionally, ongoing research explores its efficacy compared to newer treatments like triptans .
The biosynthesis of ergot alkaloids in fungi like Claviceps purpurea begins with the condensation of L-tryptophan and dimethylallyl diphosphate (DMAPP), catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS or FgaPT2) [2] [5]. This prenylation step yields 4-dimethylallyltryptophan (DMAT, 2), which undergoes N-methylation by the SAM-dependent methyltransferase EasF to form 4-dimethylallyl-L-abrine (3) [2]. Subsequent transformations involve a series of oxidations and ring cyclizations facilitated by the FAD-dependent oxidoreductase EasE and catalase EasC, resulting in the tetracyclic clavine intermediate chanoclavine-I (4) [5].
Table 1: Key Enzymes in Early Ergot Alkaloid Biosynthesis
| Enzyme | Gene | Function | Product |
|---|---|---|---|
| Prenyltransferase | dmaW | Prenylation of L-tryptophan | 4-Dimethylallyltryptophan (DMAT) |
| N-Methyltransferase | easF | SAM-dependent methylation of DMAT | 4-DMA-L-abrine |
| Oxidoreductase | easE | Oxidation/ring closure | Chanoclavine-I |
| Catalase | easC | Oxidative decarboxylation support | Chanoclavine-I aldehyde |
In Claviceps purpurea, chanoclavine-I is further oxidized to agroclavine and elymoclavine, followed by conversion to lysergic acid via the cytochrome P450 enzyme CloA [5] [9]. Dihydroergotamine arises from the peptide coupling of lysergic acid with a tripeptide moiety (e.g., alanine-phenylalanine-proline), catalyzed by the nonribosomal peptide synthetase LPS1 (a complex of LpsA and LpsB subunits) [5]. Notably, species like Claviceps fusiformis terminate biosynthesis at elymoclavine due to a nonfunctional cloA gene, highlighting evolutionary divergence in ergot alkaloid pathways [5].
N-Oxidation represents a critical late-stage modification in ergot alkaloid biosynthesis, introducing a polar N-oxide group at the tertiary nitrogen (N-6) of the ergoline ring. This reaction is chemically achieved through the oxidation of dihydroergotamine using reagents like hydrogen peroxide, peracetic acid, or electrochemical methods [4]. The N-oxide group significantly alters the compound’s electronic properties, enhancing its water solubility and redox reactivity compared to its parent alkaloid.
The nitrogen oxide group enables participation in redox cycling and nucleophilic substitution reactions. For instance, under physiological conditions, the N-oxide can undergo reduction back to the tertiary amine or serve as a leaving group in intramolecular rearrangements . This reactivity impacts the compound’s biological interactions, particularly its binding to monoamine receptors. Enzymatically, fungal peroxidases or cytochrome P450 enzymes are hypothesized to mediate this oxidation in vivo, though specific ergot alkaloid N-oxidases remain uncharacterized [2].
Cytochrome P450 (CYP) enzymes play multifaceted roles in ergot alkaloid metabolism, including hydroxylations, demethylations, and potential N-oxidations. 9,10-Dihydroergotamine N-Oxide itself is susceptible to CYP-mediated transformations, particularly via the CYP3A4 isoform, which dominates the metabolism of >50% of small-molecule drugs [3] [7]. Key metabolic pathways include:
Table 2: Oxidative Metabolism Pathways of 9,10-Dihydroergotamine N-Oxide
| Reaction Type | Primary CYP Isoform | Metabolite(s) | Biological Implication |
|---|---|---|---|
| Aromatic Hydroxylation | CYP3A4 | 8′-OH-Dihydroergotamine N-Oxide | Enhanced 5-HT₂B agonism |
| N-Oxide Reduction | CYP3A4 (reductive) | Dihydroergotamine | Reactivation of parent compound |
| Peptide Bond Hydrolysis | Non-CYP hydrolases | Lysergic acid derivatives | Inactivation |
CYP inhibition is a critical pharmacokinetic consideration. 9,10-Dihydroergotamine N-Oxide may act as a reversible inhibitor of CYP3A4 due to its structural resemblance to tyrosine kinase inhibitors (TKIs), which competitively bind to CYP heme domains [3] [7]. Additionally, its potential to form metabolic-intermediate complexes (MICs) via nitroso intermediates could cause irreversible inhibition, analogous to macrolide antibiotics [7].
CAS No.: 2134602-45-0
CAS No.: 77-16-7
CAS No.: 486455-65-6
CAS No.:
CAS No.: 12382-36-4